Ethyl 3-amino-2,6-difluoro-5-methylbenzoate
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Overview
Description
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is an organic compound with the molecular formula C10H11F2NO2. It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methyl groups on the benzene ring, along with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate typically involves the following steps:
Nitration: The starting material, 2,6-difluoro-5-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2,6-difluoro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2,6-difluorobenzoate: Lacks the methyl group, which can affect its chemical properties and biological activities.
Ethyl 3-amino-5-methylbenzoate: Lacks the difluoro groups, which can influence its reactivity and interactions with biological targets.
Ethyl 3-amino-2,6-difluoro-4-methylbenzoate: The position of the methyl group is different, which can alter its steric and electronic properties.
Uniqueness
Ethyl 3-amino-2,6-difluoro-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and methyl groups on the benzene ring, along with the ethyl ester, makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 3-amino-2,6-difluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-10(14)7-8(11)5(2)4-6(13)9(7)12/h4H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJVRHOXGIKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1F)N)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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